2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone
Overview
Description
2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone typically involves multi-step organic reactions. One common method includes the reaction of isoindolinone derivatives with morpholine and other reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The choice of solvent, temperature, and reaction time can significantly affect the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone
- 2-[4-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone
- 2-[3-Methyl-1-(piperidinocarbonyl)butyl]-1-isoindolinone
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its morpholine moiety, in particular, contributes to its unique pharmacological profile and makes it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13(2)11-16(18(22)19-7-9-23-10-8-19)20-12-14-5-3-4-6-15(14)17(20)21/h3-6,13,16H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWIADLZQWFISA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCC1)N2CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328340 | |
Record name | 2-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478040-83-4 | |
Record name | 2-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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